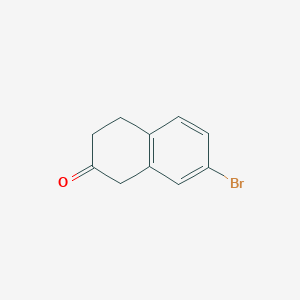

7-Brom-2-Tetralon

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-tetralone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in the synthesis of antidepressant molecules . Therefore, it’s possible that 7-Bromo-2-tetralone may interact with targets related to mood regulation, such as serotonin or dopamine receptors.

Mode of Action

Given its potential use in the synthesis of antidepressants , it may interact with its targets to modulate the levels of neurotransmitters in the brain, thereby influencing mood and emotional state.

Biochemical Pathways

If it is involved in the synthesis of antidepressants, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may require a carrier or solvent for administration. Its bioavailability would depend on factors such as the route of administration, the presence of transport proteins, and the individual’s metabolic rate.

Result of Action

If it is involved in the synthesis of antidepressants, its action could result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially an improvement in mood symptoms .

Biochemische Analyse

Biochemical Properties

It is known that brominated tetralones can participate in various biochemical reactions

Cellular Effects

Brominated tetralones have been shown to participate in biochemical reactions that can influence cell function

Molecular Mechanism

It is known that brominated tetralones can participate in redox reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-tetralone typically involves the bromination of 2-tetralone. One common method is the bromination of 2-tetralone using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh position.

Industrial Production Methods: Industrial production of 7-Bromo-2-tetralone may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 7-Bromo-2-tetralone.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2-tetralone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it to 7-bromo-2-tetralol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 7-Bromo-2-naphthoic acid or 7-bromo-2-naphthaldehyde.

Reduction: 7-Bromo-2-tetralol.

Substitution: Various substituted tetralone derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2-Tetralone: The parent compound without the bromine atom.

7-Chloro-2-tetralone: A chlorinated derivative with similar reactivity.

7-Iodo-2-tetralone: An iodinated derivative with distinct reactivity due to the larger iodine atom.

Uniqueness: 7-Bromo-2-tetralone is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s presence enhances its electrophilic nature, making it suitable for various substitution and addition reactions.

Biologische Aktivität

7-Bromo-2-tetralone is an organic compound characterized by its unique structural features, including a bromine atom at the 7th position of the tetralone framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Despite limited research specifically on 7-bromo-2-tetralone, studies on related tetralone derivatives suggest a variety of biological activities, including anticancer, antifungal, and anti-inflammatory effects.

Structural Characteristics

7-Bromo-2-tetralone has a molecular formula of C11H9BrO and a molecular weight of 225.08 g/mol. Its structure consists of a fused bicyclic system that combines a benzene ring with a cyclobutanone moiety. The presence of the bromine atom and the ketone functional group contributes to its reactivity and potential interactions with biological molecules.

Anticancer Activity

Research indicates that tetralone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 7-bromo-2-tetralone have shown efficacy against various cancer cell lines. A study reported that certain derivatives demonstrated potent cytotoxicity against MCF-7 (human breast adenocarcinoma) cells, with IC50 values ranging from 0.93 μM to 3.73 μM, suggesting that modifications to the tetralone structure can enhance anticancer activity .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 5a | 0.93 ± 0.02 | |

| Compound 5d | 1.76 ± 0.04 | |

| Compound 5e | 2.36 ± 0.06 | |

| Compound 10 | 2.83 ± 0.07 | |

| Saturosporin (control) | 6.08 ± 0.15 |

Antifungal Activity

7-Bromo-2-tetralone's derivatives have also been investigated for antifungal properties. Similar compounds have demonstrated effectiveness against fungi such as Trichophyton mentagrophytes and Candida albicans. The antifungal activity of these derivatives is reported to be superior to that of traditional antifungal agents like griseofulvin, highlighting their potential as therapeutic agents in treating fungal infections .

Anti-inflammatory and Antioxidant Properties

Tetralone derivatives are noted for their antioxidant and anti-inflammatory activities, which could be beneficial in managing conditions associated with oxidative stress and inflammation. The specific mechanisms through which these compounds exert these effects remain to be fully elucidated; however, their structural characteristics suggest possible interactions with inflammatory pathways or oxidative species .

While detailed studies on the specific mechanisms of action for 7-bromo-2-tetralone are scarce, it is hypothesized that the compound may interact with biological macromolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions could influence its biological efficacy and pharmacological properties.

Synthesis and Chemical Transformations

Various synthetic routes have been developed for producing 7-bromo-2-tetralone, allowing for modifications that can enhance its biological activity or alter its pharmacokinetic properties. The compound serves as a versatile building block for synthesizing more complex bioactive molecules, making it valuable in drug discovery .

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with 7-bromo-2-tetralone and its derivatives. Investigating its interaction profiles with specific biomolecules could provide insights into its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

7-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTYMQMYDHAKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395115 | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132095-54-6 | |

| Record name | 7-Bromo-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132095-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the role of 7-Bromo-2-tetralone in the synthesis of hydantoin compounds?

A: 7-Bromo-2-tetralone serves as a crucial intermediate in the multi-step synthesis of novel hydantoin compounds [, ]. While the exact synthetic route isn't fully detailed in the abstracts, it likely involves further modification of the bromine substituent and subsequent reactions to form the hydantoin ring system.

Q2: What are the potential applications of these synthesized hydantoin compounds?

A: Research suggests that the synthesized hydantoin compounds, derived using 7-Bromo-2-tetralone as an intermediate, exhibit antitussive effects [, ]. Specifically, these compounds have demonstrated the ability to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.